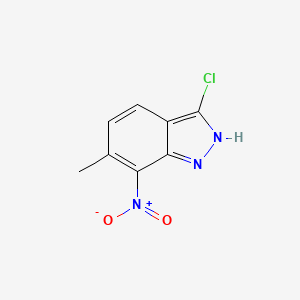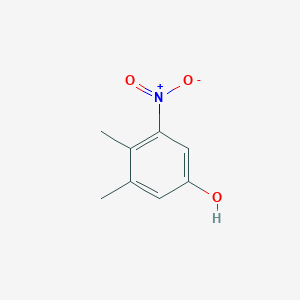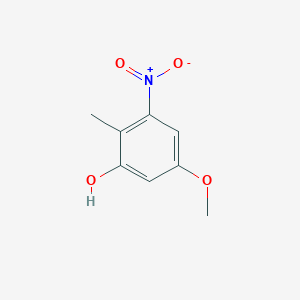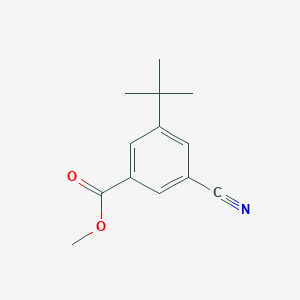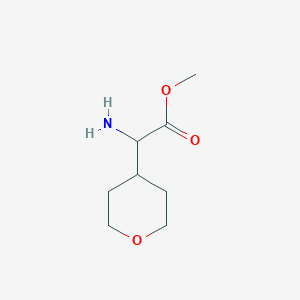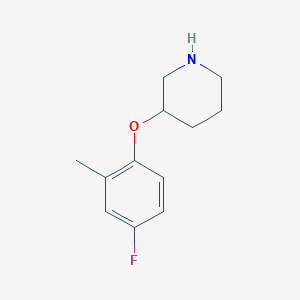
3-(4-フルオロ-2-メチルフェノキシ)ピペリジン
概要
説明
3-(4-Fluoro-2-methylphenoxy)piperidine is an organic compound with the molecular formula C({12})H({16})FNO and a molecular weight of 209.26 g/mol . This compound features a piperidine ring substituted with a 4-fluoro-2-methylphenoxy group, making it a significant molecule in various chemical and pharmaceutical research applications.
科学的研究の応用
3-(4-Fluoro-2-methylphenoxy)piperidine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用機序
- Role : Piperidine compounds often modulate signaling pathways involved in cancer progression. For instance, they can regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-β/SMAD, and others .
Target of Action
Mode of Action
Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional details . If you have any specific questions or need further clarification, feel free to ask! 😊
生化学分析
Biochemical Properties
3-(4-Fluoro-2-methylphenoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules often involves binding to specific active sites, leading to either inhibition or activation of the enzyme’s activity. For instance, the fluoro-substituent on the phenoxy group can enhance the compound’s binding affinity to certain proteins, thereby modulating their function . Additionally, the piperidine ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biochemical properties.
Cellular Effects
The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 3-(4-Fluoro-2-methylphenoxy)piperidine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 3-(4-Fluoro-2-methylphenoxy)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding often involves interactions between the fluoro-substituent and specific amino acid residues within the enzyme’s active site. Additionally, the piperidine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the enzyme-compound complex. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable for extended periods, allowing for prolonged experimental observations . In in vivo studies, the compound may undergo metabolic degradation, leading to the formation of metabolites with different biochemical properties. These temporal changes can impact the compound’s efficacy and safety in long-term studies.
Dosage Effects in Animal Models
The effects of 3-(4-Fluoro-2-methylphenoxy)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular function . At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects are important considerations in the design of experimental studies and the evaluation of the compound’s safety profile.
Metabolic Pathways
3-(4-Fluoro-2-methylphenoxy)piperidine is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, leading to its biotransformation into different metabolites . These metabolic pathways can influence the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels. For instance, the fluoro-substituent can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites with different biochemical properties.
Transport and Distribution
The transport and distribution of 3-(4-Fluoro-2-methylphenoxy)piperidine within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, thereby affecting its activity and function.
Subcellular Localization
The subcellular localization of 3-(4-Fluoro-2-methylphenoxy)piperidine is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the fluoro-substituent can influence the compound’s localization to specific membrane-bound organelles, where it can exert its biochemical effects. Additionally, the piperidine ring can participate in interactions with specific proteins, further influencing the compound’s subcellular localization and activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylphenol and piperidine.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)).
Nucleophilic Substitution: The phenoxide ion then undergoes a nucleophilic substitution reaction with piperidine under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is purified by recrystallization or column chromatography to obtain pure 3-(4-Fluoro-2-methylphenoxy)piperidine.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluoro-2-methylphenoxy)piperidine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(4-Fluoro-2-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)), potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH(_4)) can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with groups like nitro (NO(_2)) or sulfonic acid (SO(_3)H).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)).
Major Products
Oxidation: Formation of 4-fluoro-2-methylbenzoic acid.
Reduction: Formation of 4-fluoro-2-methylphenol.
Substitution: Formation of 4-fluoro-2-methyl-5-nitrophenol.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-2-methylphenoxy)piperidine
- 3-(4-Bromo-2-methylphenoxy)piperidine
- 3-(4-Methyl-2-methylphenoxy)piperidine
Uniqueness
3-(4-Fluoro-2-methylphenoxy)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and bioavailability compared to its chloro, bromo, and methyl analogs.
特性
IUPAC Name |
3-(4-fluoro-2-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAZERLJHRRHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647903 | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-56-4 | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)
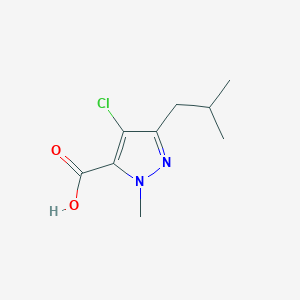
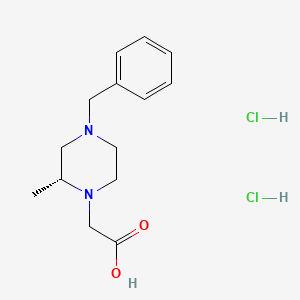
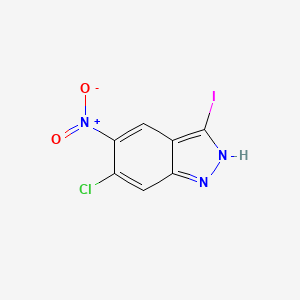
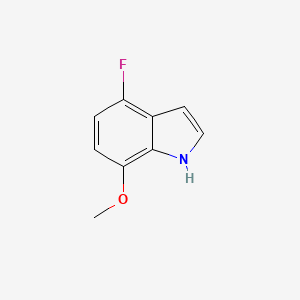
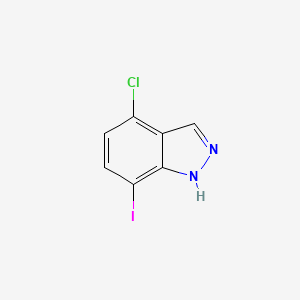
![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
